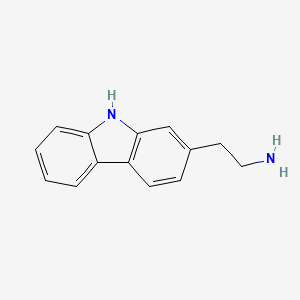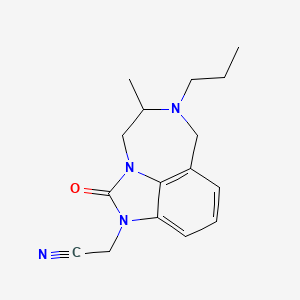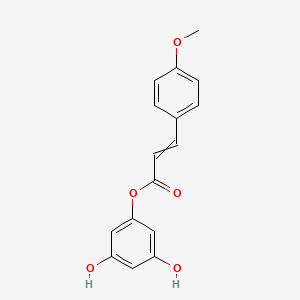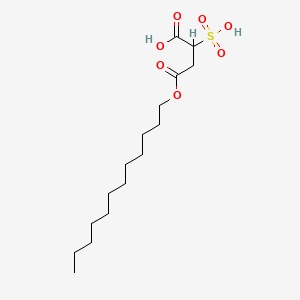
4-Lauryl sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Lauryl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, dispersing, and cleansing properties. It is known for being milder than many other surfactants, making it a popular choice in personal care products such as shampoos, soaps, and body washes. This compound is also valued for its biodegradability and relatively low environmental impact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-lauryl sulfosuccinate typically involves two main steps: esterification and sulfonation.
Esterification: Lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Sulfonation: The lauryl maleate is then reacted with sodium bisulfite to produce this compound. This step involves careful control of pH and temperature to optimize the reaction and minimize by-products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves:
Raw Material Handling: Ensuring the purity of lauryl alcohol and maleic anhydride.
Reaction Control: Automated systems to monitor and adjust reaction conditions.
Purification: Techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Lauryl sulfosuccinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Lauryl alcohol and related compounds.
Substitution: Various substituted sulfosuccinates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Lauryl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild nature.
Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.
Industry: Widely used in personal care products, detergents, and
Propriétés
Numéro CAS |
119644-80-3 |
|---|---|
Formule moléculaire |
C16H30O7S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
4-dodecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22) |
Clé InChI |
GXJHFVAYHCXDQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


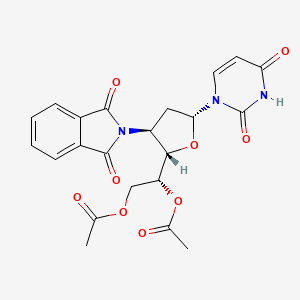
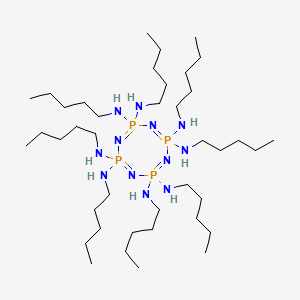

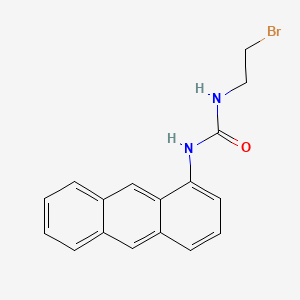
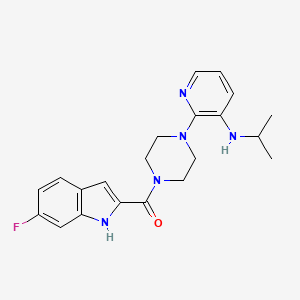
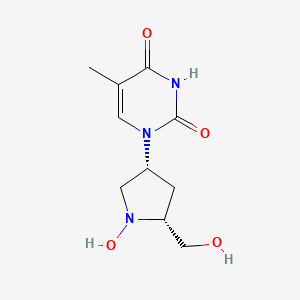
![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)
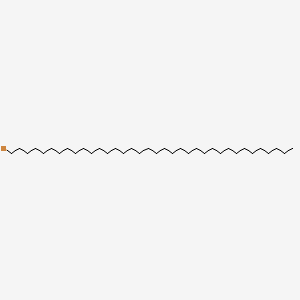
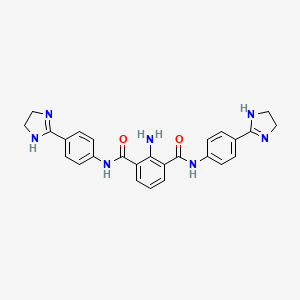
![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

